1-(2,4-Dimethoxyphenyl)butane-1,3-dione
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Overview
Description
1-(2,4-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a butane-1,3-dione backbone substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)butane-1,3-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and subsequent oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the diketone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)butane-1,3-dione can be compared with similar compounds such as:
1-(4-Methoxyphenyl)butane-1,3-dione: Similar structure but with a single methoxy group, leading to different chemical properties and reactivity.
1-(2,4-Dihydroxyphenyl)butane-1,3-dione: The presence of hydroxyl groups instead of methoxy groups results in different biological activities and solubility.
2,3-Dibenzoyl-1,4-diphenyl-butane-1,4-dione: A more complex structure with additional benzoyl and phenyl groups, leading to distinct applications and reactivity.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-11(14)10-5-4-9(15-2)7-12(10)16-3/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXFNIJKRGQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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